Product packaging for Methyl 2,4-dimethoxybenzoate(Cat. No.:CAS No. 2150-41-6)

Methyl 2,4-dimethoxybenzoate

Cat. No.: B1295305
CAS No.: 2150-41-6
M. Wt: 196.2 g/mol
InChI Key: IHIJFZWLGPEYPJ-UHFFFAOYSA-N
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Description

Historical Perspective and Early Research in Aromatic Ester Chemistry

The study of aromatic esters dates back to the 19th century, coinciding with the broader exploration of aromatic carboxylic acids and their derivatives. numberanalytics.com Aromatic esters are a class of compounds derived from an acid where at least one hydroxyl group is replaced by an organyl group. wikipedia.org The classic method for their synthesis is the Fischer esterification, a reaction involving a carboxylic acid and an alcohol with an acid catalyst, which is reversible. wikipedia.org

The synthesis of Methyl 2,4-dimethoxybenzoate typically follows this classic pathway, involving the esterification of 2,4-dimethoxybenzoic acid with methanol (B129727) in the presence of an acid catalyst. ontosight.ai More contemporary approaches have utilized techniques such as microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes. unive.it For instance, the conversion of resorcinol (B1680541) using dimethyl carbonate (DMC) under microwave irradiation can produce this compound as part of the product mixture. unive.it

Significance within Organic Chemistry and Medicinal Chemistry Research

In organic chemistry, this compound is a versatile intermediate and building block for creating more complex molecules. ontosight.aiguidechem.com It is utilized in the synthesis of compounds such as 1,5-diaryl-1,3,5-pentanetriones. sigmaaldrich.comsigmaaldrich.com

Its significance is particularly pronounced in medicinal chemistry, where it serves as a precursor for a variety of bioactive compounds. guidechem.com The compound itself has been noted for potential antimicrobial and antioxidant properties. ontosight.aiguidechem.com A primary application is in the synthesis of 2,4-dimethoxybenzohydrazide, which is produced through the hydrazinolysis of this compound. This hydrazide derivative is a key component in the development of other molecules with therapeutic potential.

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for this compound is largely focused on its application as a scaffold for synthesizing novel compounds with potential therapeutic value. ontosight.ai Researchers are actively creating derivatives and evaluating their biological activities. For example, resveratrol-based hydrazones synthesized from its derivatives have shown potential chemopreventive activity against certain cancer cell lines. Other derivatives have been investigated for their urease inhibition capabilities.

Modern computational methods, such as molecular docking studies, are employed to understand the interaction of these synthesized compounds with biological targets like enzymes and receptors, providing insight into their potential mechanisms of action. An emerging area of investigation is in agricultural science, where this compound has been identified as having a high antifeedant index against the pine weevil, suggesting its potential for protecting seedlings in forestry. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Table 2: Research on Derivatives of this compound

Derivative Precursor Area of Research Research Findings Citation(s)
2,4-Dimethoxybenzohydrazide This compound Medicinal Chemistry Precursor for bioactive hybrids like resveratrol-based hydrazones.
Resveratrol-based hydrazones 2,4-Dimethoxybenzohydrazide Oncology Showed chemopreventive activity in colorectal cancer cell lines.
Various hydrazide-hydrazones 2,4-Dimethoxybenzohydrazide Medicinal Chemistry Investigated for urease inhibition and antiproliferative effects.
1,5-Diaryl-1,3,5-pentanetriones This compound Organic Synthesis Synthesized from acetone (B3395972) and benzoate (B1203000) esters. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B1295305 Methyl 2,4-dimethoxybenzoate CAS No. 2150-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O4/c1-12-7-4-5-8(10(11)14-3)9(6-7)13-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIJFZWLGPEYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175839
Record name Benzoic acid, 2,4-dimethoxy-, methyl ester
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2150-41-6
Record name Benzoic acid, 2,4-dimethoxy-, methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-dimethoxy-, methyl ester
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Record name Methyl 2,4-dimethoxybenzoate
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Record name Benzoic acid, 2,4-dimethoxy-, methyl ester
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Synthetic Methodologies and Reaction Pathways

Classical Synthesis Routes to Methyl 2,4-dimethoxybenzoate

The preparation of this compound is commonly achieved through the direct esterification of 2,4-dimethoxybenzoic acid or its derivatives. These methods are well-established and widely employed in organic synthesis.

Esterification Reactions of 2,4-Dimethoxybenzoic Acid and Derivatives

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, stands as the most direct approach to synthesize this compound. This can be accomplished through several catalytic methods.

The use of coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) provides a mild and efficient method for esterification. This approach, often referred to as the Steglich esterification, is particularly useful for sensitive substrates. The reaction proceeds through the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by the alcohol, in this case, methanol (B129727), leading to the formation of the desired ester and N,N'-dicyclohexylurea (DCU) as a byproduct. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can further accelerate the reaction.

A patented method for a similar compound, methyl 3,4-dimethoxybenzoate (methyl veratrate), highlights the utility of DCC in synthesizing methoxy-substituted benzoates. In this process, veratric acid is reacted with methanol in the presence of DCC. The reaction is conducted under mild conditions, demonstrating the efficiency of this catalytic approach.

Table 1: Reaction Conditions for DCC-Catalyzed Esterification of Veratric Acid

Parameter Value
Catalyst Dicyclohexylcarbodiimide (DCC)
Reactants Veratric Acid, Methanol
Molar Ratio (Acid:Methanol) 1 : 1.2-1.5
Molar Ratio (DCC:Acid) 1.5-2 : 1
Solvent Chloroalkane (e.g., Dichloromethane)
Temperature 30-45 °C
Reaction Time 1-5 hours

This methodology is advantageous due to its mild reaction conditions and high product yields.

The Fischer-Speier esterification, or simply Fischer esterification, is a classic method that involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and to drive the equilibrium towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester.

For the synthesis of this compound, 2,4-dimethoxybenzoic acid would be refluxed with an excess of methanol and a catalytic amount of a strong acid.

Table 2: General Conditions for Fischer Esterification

Parameter Description
Reactants Carboxylic Acid, Alcohol (in excess)
Catalyst Strong Acid (e.g., H₂SO₄, TsOH)
Temperature Reflux
Reaction Time Several hours

Reactions Involving Cycloaddition and Aromatization

An alternative, though less direct, synthetic strategy towards substituted benzoates involves the construction of the aromatic ring through cycloaddition reactions followed by an aromatization step.

The Diels-Alder reaction, a [4+2] cycloaddition, can be employed to form a six-membered ring which can then be aromatized. In this context, a substituted 1,3-cyclohexadiene (B119728) acts as the diene and an alkyne-containing dienophile, such as an alkyl propiolate, serves as the dienophile. For the synthesis of a dimethoxybenzoate, a methoxy-substituted cyclohexadiene would be the logical starting diene.

The reaction between a methoxy-substituted cyclohexadiene and an alkyl propiolate would yield a bicyclic adduct. Subsequent aromatization, often involving the elimination of a small molecule (like hydrogen or water) or an oxidation step, would lead to the formation of the aromatic ring of the substituted benzoate (B1203000).

The regioselectivity of the Diels-Alder reaction is a critical factor in determining the final substitution pattern of the aromatic product. When both the diene and the dienophile are unsymmetrical, as would be the case in the synthesis of this compound, the orientation of the cycloaddition is governed by the electronic properties of the substituents.

Generally, the most nucleophilic carbon of the diene will bond to the most electrophilic carbon of the dienophile. In a diene with a methoxy (B1213986) group (an electron-donating group), the electron density is increased at specific positions. Similarly, the ester group on the alkyl propiolate (an electron-withdrawing group) influences the electron density of the alkyne carbons. By understanding these electronic effects, the major regioisomer of the initial cycloadduct, and thus the final substituted methoxybenzoate, can be predicted. This allows for the regiospecific synthesis of the desired product.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgrsc.org This technique has been effectively applied to the synthesis of this compound.

A notable microwave-assisted method involves the methylation of dihydroxybenzene derivatives using dimethyl carbonate (DMC). rsc.orgscispace.com When resorcinol (B1680541) (1,3-dihydroxybenzene) is subjected to these conditions, it undergoes a reaction that yields a mixture of 1,3-dimethoxybenzene (B93181) and the target compound, this compound. rsc.orgfao.orgresearchgate.net

The reaction leverages the high reactivity of the resorcinol ring. The two hydroxyl groups on the aromatic ring are strongly activating and ortho/para directing, which facilitates not only O-methylation of the hydroxyl groups but also C-carboxymethylation on the electron-rich aromatic ring. rsc.orgfao.org This dual reactivity under microwave irradiation with DMC leads to the formation of this compound alongside the fully O-methylated 1,3-dimethoxybenzene. researchgate.netresearchgate.net

The efficiency and outcome of the microwave-assisted methylation of resorcinol are significantly influenced by the choice of catalyst and the specific reaction conditions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as an effective basic catalyst for this transformation. rsc.orgresearchgate.net Both stoichiometric and catalytic amounts of DBU can promote the bis-methylation of various dihydroxybenzenes at relatively mild temperatures, typically ranging from 160–190 °C. rsc.orgscispace.com

In the specific case of resorcinol, the reaction with dimethyl carbonate in the presence of DBU under focused microwave irradiation leads to the concurrent formation of 1,3-dimethoxybenzene and this compound. rsc.org The catalyst facilitates the deprotonation of the hydroxyl groups, enhancing their nucleophilicity for the methylation reaction with DMC. researchgate.net The reaction conditions, including temperature, pressure, and reaction time, are crucial parameters that can be optimized to influence the relative ratio of the two main products.

Table 1: Microwave-Assisted Synthesis of this compound from Resorcinol
ReactantReagentCatalystKey ConditionsProductsReference
Resorcinol (1,3-dihydroxybenzene)Dimethyl Carbonate (DMC)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Microwave Irradiation (160–190 °C)This compound and 1,3-dimethoxybenzene rsc.orgfao.orgresearchgate.net

Novel and Green Chemistry Synthetic Strategies

In line with the principles of green chemistry, modern synthetic strategies aim to reduce waste, avoid hazardous materials, and improve energy efficiency. The synthesis of this compound and related compounds benefits from such innovative approaches.

The use of dimethyl carbonate (DMC) as a methylating agent is a prime example of a green synthetic protocol. scispace.com DMC serves as a non-toxic substitute for hazardous chemicals traditionally used for methylation, such as phosgene, dimethyl sulfate (B86663), and methyl iodide. scispace.com This eliminates the significant safety and environmental risks associated with these highly noxious reagents. utwente.nlrug.nl

Furthermore, methylation reactions utilizing DMC are often more atom-economical. scispace.com Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Protocols that maximize the incorporation of reactant atoms into the final product are considered highly atom-economic, thereby minimizing waste generation. The reaction of dihydroxybenzenes with DMC showcases a favorable mass index compared to processes using dimethyl sulfate or methyl iodide. scispace.com

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. researchgate.net Efforts have been made to replace hazardous traditional solvents like chlorinated hydrocarbons and dipolar aprotic solvents with more environmentally benign alternatives. whiterose.ac.uk

Synthesis of Key Precursors and Intermediates

The efficient synthesis of this compound relies on the availability of key precursors. The primary starting materials for the synthetic routes discussed are resorcinol and its carboxylated derivative, 2,4-dihydroxybenzoic acid.

Resorcinol (1,3-dihydroxybenzene) is an industrially produced chemical. A common method for its synthesis involves the sulfonation of benzene (B151609) followed by alkali fusion.

2,4-Dihydroxybenzoic acid (β-resorcylic acid) is another crucial precursor. It is typically synthesized from resorcinol through the Kolbe-Schmitt reaction. wikipedia.orgresearchgate.net This carboxylation reaction involves treating an aqueous solution of resorcinol with potassium bicarbonate or potassium carbonate and carbon dioxide under heat and pressure. nbinno.comchemicalbook.com This process introduces a carboxylic acid group onto the resorcinol ring, yielding 2,4-dihydroxybenzoic acid, which can then be further modified, for example, by esterification and methylation, to produce the target compound. guidechem.com

Table 2: Synthesis of Key Precursors
PrecursorStarting MaterialReaction TypeKey ReagentsReference
2,4-Dihydroxybenzoic acidResorcinolKolbe-Schmitt Reaction (Carboxylation)Potassium Bicarbonate/Carbonate, CO2 wikipedia.orgresearchgate.netnbinno.com

Preparation of 2,4-Dimethoxybenzoyl Hydrazide

2,4-Dimethoxybenzoyl hydrazide is synthesized from its corresponding methyl ester, this compound. The reaction involves the nucleophilic acyl substitution of the methoxy group of the ester with hydrazine (B178648).

The synthesis is typically achieved by refluxing this compound with hydrazine hydrate (B1144303). nih.gov Methanol is often used as a solvent to ensure the miscibility of the reactants. The reaction proceeds for several hours, after which the excess solvent and unreacted hydrazine hydrate are removed, often by evaporation under reduced pressure. The resulting crude 2,4-Dimethoxybenzoyl hydrazide can then be purified by recrystallization, commonly from methanol, to yield the pure product. nih.gov This method is a standard and efficient procedure for converting methyl esters to their corresponding hydrazides.

ReactantReagentSolventConditionProduct
This compoundHydrazine hydrateMethanolReflux2,4-Dimethoxybenzoyl hydrazide

Synthesis of Methyl 2-amino-4,5-dimethoxybenzoate as a Building Block

Methyl 2-amino-4,5-dimethoxybenzoate serves as a valuable building block in the synthesis of more complex molecules. A common method for its preparation involves the reduction of the corresponding nitro compound, Methyl 4,5-dimethoxy-2-nitrobenzoate. researchgate.net

This reduction is typically carried out via catalytic hydrogenation. The nitro compound is dissolved in a suitable solvent, such as methanol or ethyl acetate, and a palladium-on-carbon (Pd/C) catalyst is added. researchgate.net The mixture is then subjected to a hydrogen atmosphere, often under pressure, and stirred at room temperature for an extended period, for instance, 16 to 24 hours. researchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the solid catalyst is removed by filtration, often through a pad of celite, and the solvent is evaporated from the filtrate to yield the desired product, Methyl 2-amino-4,5-dimethoxybenzoate. researchgate.net Purification can be achieved through column chromatography. researchgate.net

Starting MaterialReagent/CatalystSolventReaction TimeProductYield
Methyl 4,5-dimethoxy-2-nitrobenzoateH₂, 10% Pd/CMethanol24 hoursMethyl 2-amino-4,5-dimethoxybenzoate-
Methyl 4,5-dimethoxy-2-nitrobenzoateH₂ (15 psi), 10% Pd/CEthyl Acetate16 hoursMethyl 2-amino-4,5-dimethoxybenzoate97% researchgate.net

Derivatization of Resorcinol for this compound Formation

The synthesis of this compound from resorcinol is a multi-step process that involves carboxylation, followed by O-methylation, and finally esterification.

Step 1: Carboxylation of Resorcinol

The initial step is the carboxylation of resorcinol to form 2,4-dihydroxybenzoic acid (β-resorcylic acid). This is achieved through the Kolbe-Schmitt reaction. researchgate.netyoutube.com In this process, resorcinol is reacted with an alkali metal bicarbonate, such as a mixture of sodium and potassium bicarbonate, in a carbon dioxide atmosphere at elevated temperatures (e.g., 110-120 °C). google.comgoogle.com After the reaction, the mixture is cooled, and the product is isolated by acidification with a strong acid like hydrochloric acid, which precipitates the 2,4-dihydroxybenzoic acid. youtube.com

Step 2: O-Methylation of 2,4-Dihydroxybenzoic Acid

The two hydroxyl groups of 2,4-dihydroxybenzoic acid are then methylated to form 2,4-dimethoxybenzoic acid. This is typically accomplished using a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. The base deprotonates the phenolic hydroxyl groups, making them nucleophilic and facilitating the reaction with the methylating agent.

Step 3: Esterification of 2,4-Dimethoxybenzoic Acid

The final step is the esterification of the resulting 2,4-dimethoxybenzoic acid to yield this compound. This reaction is commonly carried out by reacting the carboxylic acid with methanol in the presence of an acid catalyst. mdpi.com Solid acid catalysts, such as zirconium-based catalysts, or traditional mineral acids can be employed. The reaction involves heating the mixture to drive the condensation reaction, which produces the methyl ester and water. mdpi.com

StepStarting MaterialReagentsProduct
1. CarboxylationResorcinol1. NaHCO₃/KHCO₃, CO₂; 2. HCl2,4-Dihydroxybenzoic acid google.comgoogle.com
2. O-Methylation2,4-Dihydroxybenzoic acidDimethyl sulfate, Base2,4-Dimethoxybenzoic acid
3. Esterification2,4-Dimethoxybenzoic acidMethanol, Acid catalystThis compound mdpi.com

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in Methyl 2,4-dimethoxybenzoate is significantly influenced by its substituents. Aromatic substitution reactions, therefore, serve as a probe into the electronic and steric environment of the molecule.

Regioselectivity and Steric Effects in Aromatic Substitution

Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is highly activated towards electrophilic attack due to the presence of two strongly electron-donating methoxy (B1213986) (-OCH₃) groups. These groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. Conversely, the methyl ester (-COOCH₃) group is an electron-withdrawing group and acts as a deactivator and a meta-director.

The combined effect of these groups determines the regioselectivity of EAS reactions. The methoxy groups at positions 2 and 4 powerfully activate the ring, overriding the deactivating effect of the ester group. The directing effects are as follows:

2-methoxy group directs to positions 3 (ortho) and 6 (para).

4-methoxy group directs to positions 3 and 5 (ortho).

1-ester group directs to positions 3 and 5 (meta).

Considering these influences, the most electronically enriched and favored positions for electrophilic attack are C5 and C3. The C5 position is activated by both methoxy groups (ortho to the C4-methoxy and meta to the C2-methoxy, but strongly activated by resonance) and is a meta position relative to the deactivating ester. The C3 position is also strongly activated (ortho to both methoxy groups) but is more sterically hindered due to its position between a methoxy and the ester group. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur predominantly at the C5 position. For instance, the halogenation of related dimethoxybenzoic acids can be controlled to achieve high selectivity. google.comgoogle.com

Steric hindrance plays a crucial role, especially when bulky electrophiles are used. masterorganicchemistry.com The space between the substituents at positions 1 and 2 can impede attack at the C3 position, further favoring substitution at the less crowded C5 position.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally unfavorable for electron-rich aromatic rings like this compound. SNAr reactions typically require a strong electron-withdrawing group (like a nitro group) to stabilize the negatively charged intermediate (Meisenheimer complex) and a good leaving group. tcichemicals.comrsc.orgyoutube.com In the absence of such activating groups, the methoxy groups on this compound would be poor leaving groups, and the reaction is not commonly observed. However, in analogous compounds like 2,4-dimethoxynitrobenzene, a methoxy group can act as a leaving group, demonstrating that the reaction is possible if the ring is sufficiently activated. hykuup.comma.edu

Mechanistic Investigations of Substitution Patterns

Electrophilic Aromatic Substitution Mechanism: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. minia.edu.eg The attack of an electrophile (E⁺) on the π-system of the benzene ring breaks the aromaticity. The stability of this intermediate determines the reaction rate and regioselectivity. For this compound, attack at the C5 position results in a sigma complex where the positive charge can be delocalized onto the oxygen atoms of both methoxy groups, providing significant resonance stabilization. This stabilization lowers the activation energy for the ortho/para pathways compared to the meta pathway. msu.edu A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product.

Nucleophilic Aromatic Substitution Mechanism: For this reaction to occur on an appropriately activated analog, a nucleophile would attack the carbon atom bearing the leaving group. This results in the formation of a negatively charged Meisenheimer complex, where the charge is delocalized across the aromatic ring and the electron-withdrawing group. rsc.orgyoutube.com The subsequent departure of the leaving group re-establishes the aromaticity of the ring.

Hydrolysis and Transesterification Reactions

The ester functional group is a primary site for transformations such as hydrolysis and transesterification, which are fundamental for modifying the compound or synthesizing derivatives.

Kinetic Studies of Ester Hydrolysis

The hydrolysis of this compound to 2,4-dimethoxybenzoic acid and methanol (B129727) can be catalyzed by either acid or base. The rate of this reaction is influenced by the electronic effects of the ring substituents. The electron-donating methoxy groups can affect the rate of hydrolysis. In alkaline hydrolysis, the rate-determining step is the attack of a hydroxide ion on the carbonyl carbon of the ester. Electron-donating groups can decrease the electrophilicity of this carbon, potentially slowing the reaction compared to unsubstituted methyl benzoate (B1203000). However, the position of the substituents is critical. Methoxy groups at the ortho and para positions can stabilize the ester through resonance, which may affect the transition state energy and thus the reaction kinetics. harvard.edu

In some cases of sterically hindered esters, an alternative BAl2 mechanism can occur, where the nucleophile attacks the methyl group of the ester in an SN2 reaction, rather than the carbonyl carbon. youtube.com Given the substitution pattern of this compound, this is less likely than the standard BAc2 acyl-oxygen cleavage mechanism but remains a mechanistic possibility under certain conditions.

Catalytic Transesterification for Derivative Synthesis

Transesterification is a key process for converting this compound into other esters by reacting it with a different alcohol in the presence of a catalyst. informahealthcare.com This equilibrium-driven reaction is versatile for creating a library of derivatives.

Catalysts and Mechanisms:

Acid Catalysis: Strong acids protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by an alcohol molecule. informahealthcare.com

Base Catalysis: Bases deprotonate the incoming alcohol, making it a more potent nucleophile to attack the ester carbonyl. informahealthcare.comnih.gov

Organocatalysts: Non-metal catalysts can also facilitate transesterification, offering mild reaction conditions.

Metal Catalysts: Earth-abundant alkali metal species and other Lewis acids have been shown to be effective catalysts for the transesterification of aromatic esters. tandfonline.comresearchgate.net

The general mechanism involves the formation of a tetrahedral intermediate after the nucleophilic attack of the alcohol on the ester carbonyl. This intermediate then collapses, eliminating a molecule of methanol to form the new ester. informahealthcare.com

Common Catalysts for Transesterification of Aromatic Esters
Catalyst TypeExampleMechanism Principle
AcidSulfuric Acid (H₂SO₄)Protonation of carbonyl oxygen to enhance electrophilicity. informahealthcare.com
BaseSodium Methoxide (NaOCH₃)Deprotonation of alcohol to increase nucleophilicity. nih.gov
Organocatalyst1,5,7-Triazabicyclododecene (TBD)Activation of the alcohol as a nucleophile. acs.org
Metal SpeciesPotassium Carbonate (K₂CO₃)Lewis acid activation of the ester carbonyl. tandfonline.comresearchgate.net

Oxidative and Reductive Transformations

The aromatic ring and the ester group of this compound are both susceptible to specific oxidative and reductive conditions, leading to a variety of functional group transformations.

Oxidative Transformations: The electron-rich dimethoxybenzene ring is prone to oxidation.

Quinone Formation: Strong oxidizing agents like ceric ammonium nitrate (CAN) or electrochemical methods can oxidize dimethoxybenzene derivatives to the corresponding benzoquinones. tandfonline.comacs.org This typically involves oxidative demethylation of one or both methoxy groups followed by oxidation of the resulting hydroquinone. The presence of the electron-withdrawing ester group can influence the reaction's feasibility and yield. informahealthcare.com

Oxidative Demethylation: The methoxy groups can be selectively cleaved under oxidative conditions to yield hydroxyl groups. Reagents like cobalt(III) fluoride are known to effect the oxidative demethylation of hydroquinone dimethyl ethers. elsevierpure.com This transformation converts the dimethoxybenzoate into a dihydroxybenzoate derivative.

Reductive Transformations:

Ester Reduction: The methyl ester group can be readily reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation, converting this compound into (2,4-dimethoxyphenyl)methanol. masterorganicchemistry.comharvard.edu The mechanism involves two successive additions of a hydride ion. The first addition leads to a tetrahedral intermediate that collapses to form an aldehyde, which is immediately reduced by a second hydride ion to the alcohol. masterorganicchemistry.com Other reducing agents like lithium borohydride (LiBH₄) can also be used. hykuup.com

Birch Reduction: This reaction reduces the aromatic ring using a solution of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. purechemistry.orgchemistnotes.com The Birch reduction of this compound would yield a non-aromatic cyclohexadiene derivative. The regioselectivity is governed by the electronic nature of the substituents; electron-donating groups typically remain on the double bonds, while electron-withdrawing groups end up on the saturated carbons of the resulting diene. youtube.com

Summary of Oxidative and Reductive Transformations
TransformationFunctional Group AffectedTypical Reagent(s)Product Type
OxidationAromatic Ring / Methoxy GroupsCeric Ammonium Nitrate (CAN)Benzoquinone
ReductionEster Group (-COOCH₃)Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol
ReductionAromatic RingNa or Li in liquid NH₃/EtOHCyclohexadiene

Decarboxylation Mechanisms

Decarboxylation is the removal of a carboxyl group, typically as carbon dioxide (CO₂). This process is central to the transformation of 2,4-Dimethoxybenzoic Acid, the carboxylic acid precursor to this compound.

The decarboxylation of 2,4-dimethoxybenzoic acid is significantly accelerated in acidic solutions. nih.govbeilstein-journals.orgyoutube.com The reaction mechanism is complex and avoids the formation of highly energetic intermediates like protonated CO₂. The rate of the reaction is dependent on the acidity of the solution, which points to a mechanism involving the protonation of the substrate. nih.govharvard.edu

The proposed mechanism involves the following key steps:

Protonation: The process begins with the protonation of the carboxylic acid. While protonation can occur on the carbonyl oxygen, the key step for decarboxylation is the protonation of the aromatic ring, which is made electron-rich by the two methoxy groups. beilstein-journals.orgharvard.edu

Formation of a Ring-Protonated Tautomer: The acid catalysis facilitates the formation of a higher-energy, ring-protonated tautomer of the carboxylic acid. nih.govyoutube.com This intermediate is crucial for the subsequent carbon-carbon bond cleavage.

C-C Bond Cleavage: The C-C bond between the aromatic ring and the carboxyl group breaks. A critical aspect of this step is a concurrent, early proton transfer from the carboxyl group to a solvent water molecule. beilstein-journals.orgyoutube.com This concerted process allows for the direct formation of 1,3-dimethoxybenzene (B93181) and neutral CO₂, thus bypassing the energetically unfavorable formation of protonated CO₂ (HCO₂⁺). beilstein-journals.org

This mechanism is supported by detailed kinetic analysis and is consistent with the principle of microscopic reversibility. ias.ac.in

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the energetics and mechanism of the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid. nih.govbeilstein-journals.orgyoutube.com These calculations support the experimentally proposed pathway and help to rule out alternative mechanisms.

Key findings from computational analyses include:

Energy Barriers: DFT calculations confirm that the lowest energy pathway proceeds through the ring-protonated intermediate. beilstein-journals.orgyoutube.com

Transition State: The calculations reveal that the transition state for the C-C bond cleavage involves a significant and early transfer of the proton from the carboxyl group to a water molecule in the solvent. beilstein-journals.org The proton is nearly completely transferred at the transition state. beilstein-journals.org

Exclusion of Protonated CO₂: The computational models show that any pathway leading to the formation of protonated CO₂ would have a much higher energy barrier, making it kinetically inaccessible. beilstein-journals.org

Kinetic Isotope Effects: The calculated carbon kinetic isotope effect (CKIE) for the C-C bond cleavage is consistent with experimental values, which establishes that this bond-breaking step is part of the rate-determining process. ias.ac.in The smaller-than-expected experimental CKIE suggests that there are at least two partially rate-determining steps: the proton transfer to the phenyl carbon and the subsequent C-C cleavage. ias.ac.in

Corrinoid-Dependent Methyl Transfer Reactions

The methoxy groups of dimethoxybenzoate isomers are biologically active and can be cleaved by certain anaerobic microorganisms. The acetogenic bacterium Sporomusa ovata can utilize the O-methyl groups of aromatic compounds like 3,4-dimethoxybenzoate as a carbon and energy source. This process, known as O-demethylation, is a critical step in the anaerobic breakdown of lignin-derived aromatic compounds.

The mechanism is a corrinoid-dependent methyl transfer reaction. Corrinoids, such as vitamin B12 and its analogs, are cofactors that play a central role in mediating the transfer of methyl groups. In S. ovata, the O-demethylation of 3,4-dimethoxybenzoate involves distinct corrinoid-containing proteins. The methyl group from the methoxy substituent is transferred first to the cobalt ion of a corrinoid protein. Subsequently, the methyl group is transferred from the methyl-corrinoid protein to tetrahydrofolate (THF), forming 5-methyl-tetrahydrofolate. This intermediate then enters the central metabolism of the bacterium.

This enzymatic system in S. ovata demonstrates substrate specificity. For instance, enzymes induced by growth on 3,4-dimethoxybenzoate are effective at demethylating other methoxybenzoates but are unable to activate methanol. The process involves a prominent 31 kDa peptide that is part of the enzymatic machinery for ether activation and subsequent methyl transfer to tetrahydrofolate. This biochemical pathway highlights a key microbial strategy for metabolizing methoxylated aromatic compounds in anaerobic environments.

Role of Methyltransferase Enzymes (e.g., vdmB) in Demethylation

The biotransformation of this compound involves a critical step of demethylation, a process often catalyzed by specialized methyltransferase enzymes. While research directly on this compound is specific, the enzymatic demethylation of structurally similar dimethoxy-substituted aromatic compounds, such as veratrate (3,4-dimethoxybenzoate) and veratrol, provides significant insights into the potential mechanisms. A key enzyme family involved in this process is the O-demethylases.

One notable example is the veratrol-O-demethylase (vdmB), a cobalamin-dependent methyltransferase found in anaerobic bacteria. acs.org These enzymes facilitate the regioselective removal of a methyl group from dimethoxyaryl compounds. acs.org The process is an oxygen-independent methyl transfer, which is advantageous for applications where oxidative side reactions are undesirable. acs.org In such enzymatic systems, one of the methoxy groups of the substrate is cleaved, and the methyl group is transferred to a suitable acceptor molecule.

The regioselectivity of enzymes like vdmB is a crucial aspect of their function. For instance, in the demethylation of 1,2-dimethoxy substituted substrates, these enzymes can preferentially remove one of the two methyl groups, leading to the formation of a monodemethylated product. acs.org This selectivity is determined by the enzyme's active site architecture, which orients the substrate in a way that favors the cleavage of a specific methoxy bond. While the direct action of vdmB on this compound has not been extensively detailed, its activity on other dimethoxybenzene derivatives suggests a similar role in initiating the breakdown of this compound.

The table below summarizes the characteristics of relevant O-demethylase enzymes involved in the biotransformation of dimethoxy aromatic compounds.

EnzymeOrganismSubstrate(s)Cofactor(s)Product(s)Reference(s)
Veratrol-O-demethylase (vdmB) Anaerobic bacteriaVeratrol, 3,4-dimethoxybenzoate, other dimethoxyaryl compoundsCobalaminGuaiacol, vanillate (B8668496), etc. acs.org
LigM Sphingomonas paucimobilis SYK-6Vanillate, 3-O-methylgallateTetrahydrofolateProtocatechuate, gallate, 5-methyl-tetrahydrofolate nih.govasm.org
DesA Sphingomonas paucimobilis SYK-6SyringateTetrahydrofolate3-O-methylgallate, 5-methyl-tetrahydrofolate nih.govnih.gov
Veratrate O-demethylase Fungi (e.g., Chaetomium piluliferum)Veratrate, p- and m-anisateNADH, OxygenVanillate nih.gov

Mechanism of Methyl Transfer to Tetrahydrofolate

The demethylation of aromatic methyl ethers in many biological systems is intricately linked to the one-carbon metabolism network, where tetrahydrofolate (H4folate) plays a central role as a methyl group carrier. In the case of tetrahydrofolate-dependent O-demethylases, such as LigM and DesA from Sphingomonas paucimobilis SYK-6, the methyl group cleaved from the aromatic substrate is not released as a free C1 unit but is directly transferred to H4folate. nih.govasm.orgnih.gov

This reaction is catalyzed by the O-demethylase and is crucial for both the catabolism of the aromatic compound and the generation of a metabolically useful C1 unit. asm.org The 5-methyl-H4folate produced can then enter the cellular one-carbon pool and be utilized for various biosynthetic reactions, including the synthesis of methionine. asm.org

The mechanism of this transfer involves the nucleophilic attack of the N5 atom of tetrahydrofolate on the methyl carbon of the methoxy group of the substrate, which is bound in the active site of the enzyme. The enzyme facilitates this transfer by properly orienting both the substrate and the cofactor and by activating the methyl group, making it more susceptible to nucleophilic attack.

In some anaerobic bacteria, the O-demethylation of phenylmethyl ethers is a more complex, multi-component system that requires not only tetrahydrofolate but also ATP. nih.govasm.org While the precise, step-by-step mechanism can vary between different enzyme systems, the fundamental principle of transferring the methyl group to tetrahydrofolate remains a common theme in the biological processing of such methylated aromatic compounds.

The table below outlines the key components and their roles in the tetrahydrofolate-dependent methyl transfer process.

ComponentRole in the Mechanism
O-demethylase Enzyme (e.g., LigM, DesA) Binds the aromatic substrate and tetrahydrofolate, catalyzes the methyl group transfer.
Aromatic Substrate (e.g., Vanillate) The methyl group donor.
Tetrahydrofolate (H₄folate) The methyl group acceptor, becomes 5-methyl-tetrahydrofolate. nih.gov
5-Methyl-tetrahydrofolate The product of the methyl transfer, enters the one-carbon metabolism pathways. asm.org
ATP (in some anaerobic systems) May be required for the activation of the enzyme or substrate. nih.govasm.org

This enzymatic strategy allows organisms to efficiently couple the degradation of complex aromatic molecules with essential biosynthetic pathways, demonstrating a sophisticated integration of metabolic processes.

Spectroscopic Analysis and Structural Elucidation of Methyl 2,4 Dimethoxybenzoate and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Characteristic Vibrational Modes of Ester and Methoxy (B1213986) Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insight into the functional groups present in a molecule. For Methyl 2,4-dimethoxybenzoate, the characteristic vibrational modes are dominated by the ester and methoxy groups attached to the aromatic ring.

The ester group (-COOCH₃) exhibits several distinct vibrational modes. The most prominent is the C=O stretching vibration, which typically appears as a strong band in the IR spectrum. For aromatic esters, this band is generally found in the range of 1730-1715 cm⁻¹. The presence of the aromatic ring in conjugation with the ester group can slightly lower this frequency compared to aliphatic esters. nih.gov Another key feature of the ester group is the C-O stretching vibrations. There are typically two C-O stretches: the C(=O)-O stretch and the O-CH₃ stretch, which absorb in the 1300-1000 cm⁻¹ region, often referred to as the fingerprint region. caltech.edu

The methoxy groups (-OCH₃) also have characteristic absorption bands. These include the C-H stretching vibrations of the methyl group, which are observed in the 2950-2850 cm⁻¹ region. researchgate.net Additionally, the asymmetric and symmetric C-O-C stretching vibrations of the aryl-alkyl ether linkage give rise to strong bands. The asymmetric stretch is typically found around 1275-1200 cm⁻¹, while the symmetric stretch appears near 1075-1020 cm⁻¹. researchgate.net Calculated vibrational frequencies for methoxy species have identified C-O stretching modes around 925 cm⁻¹ and methyl rock modes between 1157-1165 cm⁻¹. researchgate.net

The interaction of these functional groups with the benzene (B151609) ring also produces characteristic aromatic C-H and C=C stretching and bending vibrations. Aromatic C=C stretching vibrations usually occur in the 1600-1450 cm⁻¹ range. caltech.edu

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Ester (-COOCH₃)C=O Stretch1730 - 1715
C-O Stretch1300 - 1000
Methoxy (-OCH₃)C-H Stretch (methyl)2950 - 2850
Asymmetric C-O-C Stretch1275 - 1200
Symmetric C-O-C Stretch1075 - 1020
Aromatic RingC=C Stretch1600 - 1450

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores.

Chromophoric Properties and Absorption Maxima

The primary chromophore in this compound is the substituted benzene ring. The benzene ring itself has characteristic π → π* transitions. The presence of substituents—the two methoxy groups and the methyl ester group—alters the electronic properties of the ring and, consequently, its UV-Vis absorption spectrum.

The methoxy groups act as powerful auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum. As electron-donating groups, they cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the benzene ring's primary absorption bands. The ester group, being an electron-withdrawing group, further extends the conjugation and influences the electronic transitions.

For aromatic compounds, electronic transitions typically occur from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this compound, these transitions are primarily of the π → π* type. Studies on related compounds, such as 1,2-dimethoxybenzene (B1683551) and 1,3-dimethoxybenzene (B93181), show absorption origins in the range of 36100-36380 cm⁻¹. colostate.edu A neutral aqueous solution of a related compound, 2,6-dimethoxy benzoquinone, exhibits two absorption bands at 289 nm and 392 nm. researchgate.net While specific experimental absorption maxima for this compound are not detailed in the available literature, it is expected to absorb strongly in the UV region, with potential λmax values influenced by the combined electronic effects of its substituents.

Chromophore/SystemTransition TypeExpected Absorption RegionNotes
Substituted Benzene Ringπ → π250 - 300 nmMethoxy and ester groups modify the exact λmax and intensity.
Non-bonding electrons (Oxygen)n → π> 300 nmGenerally weaker than π → π* transitions. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the absence of strong hydrogen bond donors like N-H or O-H groups in this compound, its conformation is primarily determined by steric and electronic effects. The planarity of the ester group relative to the benzene ring is a common feature. Intermolecular interactions in such crystals are typically weaker, dominated by van der Waals forces and weak C-H···O hydrogen bonds. nsf.govmdpi.com In the crystal structure of Methyl 4-bromo-2-(methoxymethoxy)benzoate, molecules are linked by C—H⋯O hydrogen bonds, forming chains. nih.gov It is highly probable that this compound would also exhibit similar C-H···O interactions, where hydrogen atoms from the methyl groups or the aromatic ring interact with the oxygen atoms of the ester or methoxy groups of neighboring molecules.

Crystal Packing and Supramolecular Assemblies

The arrangement of molecules in the crystal, or crystal packing, defines the supramolecular architecture. These arrangements are dictated by the intermolecular interactions discussed previously. In the crystal of Methyl 2-amino-4,5-dimethoxybenzoate, intermolecular N-H···O hydrogen bonds link molecules into a helical chain. nih.gov In another derivative, Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate, intermolecular O-H···O hydrogen bonds also result in the formation of one-dimensional polymeric chains, which are further stabilized by π–π stacking interactions between benzene rings. nih.gov

For this compound, the packing would likely be governed by the optimization of weaker C-H···O interactions and dipole-dipole interactions to form stable, closely packed structures. mdpi.com Molecules may assemble into chains or sheets, creating a three-dimensional architecture. nih.gov The specific packing motif would maximize attractive forces and minimize steric repulsion between the methoxy and ester functionalities on adjacent molecules.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 2,4-dimethoxybenzoate, DFT calculations offer a detailed understanding of its molecular geometry, electronic properties, and spectroscopic signatures. These theoretical investigations are often performed using various functionals and basis sets to achieve a balance between accuracy and computational cost. For instance, studies on related substituted benzoic acids have successfully employed functionals like B3LYP and M06-2X with basis sets such as 6-311++G(d,p) to predict molecular properties. ucl.ac.ukbohrium.com

Computational studies on closely related molecules, such as 2,6-dimethoxybenzoic acid, have been performed to determine their optimized geometries. bohrium.com In such studies, the planarity of the benzene (B151609) ring and the orientation of the substituent groups are of key interest. For this compound, it is expected that the ester group may exhibit some degree of twisting relative to the aromatic ring to minimize steric hindrance with the ortho-methoxy group. The methoxy (B1213986) groups themselves are likely to adopt conformations that optimize their electronic interaction with the benzene ring.

The electronic structure, once the geometry is optimized, can be analyzed through various means, including the distribution of electron density and the molecular electrostatic potential (MEP). These analyses help in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its reactivity.

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. A theoretical vibrational analysis of a related compound, 2,4-dichlorobenzoic acid, has been performed, where the calculated frequencies for the C=O stretching, C-H stretching, and other key vibrations were compared with experimental FT-IR and FT-Raman spectra. ijastems.org For this compound, key vibrational modes would include the C=O stretch of the ester, the aromatic C-C stretching, the C-H stretching of the aromatic ring and methyl groups, and the C-O stretching of the ester and ether linkages.

Below is a hypothetical table of predicted vibrational frequencies for this compound based on typical values for similar molecules.

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Methyl C-H Stretch2990 - 2850
Carbonyl (C=O) Stretch~1720
Aromatic C=C Stretch1600 - 1450
Asymmetric C-O-C Stretch (Ether)~1250
Symmetric C-O-C Stretch (Ether)~1040
C-O Stretch (Ester)1300 - 1100

Note: This table contains expected values and is for illustrative purposes as specific computational data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For aromatic systems, the HOMO and LUMO are typically π-orbitals delocalized over the ring. In this compound, the electron-donating methoxy groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing methyl ester group would lower the energy of the LUMO. A computational study on 2,6-dimethoxybenzoic acid revealed the distribution and energies of its frontier orbitals. bohrium.com A similar analysis for this compound would provide valuable insights into its electronic properties and reactivity.

ParameterPredicted Value (eV) (Illustrative)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Note: These values are illustrative and based on typical DFT results for similar aromatic compounds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. They allow the exploration of the conformational space of a molecule and the influence of its environment, such as a solvent, over time.

The solvent environment can have a significant impact on the conformational preferences of a molecule. MD simulations of methyl esters in aqueous solutions have been performed to understand their behavior at the water-ester interface. rsc.orgrsc.org For this compound, simulations in different solvents would reveal how solvent polarity and hydrogen bonding capabilities affect the orientation of the polar ester and ether groups, which in turn would influence its solubility and reactivity in different media.

Given the presence of functional groups that can participate in hydrogen bonding and other non-covalent interactions, this compound and its derivatives could potentially interact with biological macromolecules such as proteins. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov

Following docking, MD simulations can be used to study the dynamics and stability of the ligand-protein complex. These simulations can provide insights into the key interactions that stabilize the binding, such as hydrogen bonds and hydrophobic interactions, and can help in understanding the mechanism of action of potential drug candidates. While there are no specific studies on the ligand-protein binding dynamics of this compound, research on other benzoic acid derivatives has shown their potential to interact with various protein targets. nih.gov An MD simulation would track the movement of the ligand within the protein's binding site, revealing the flexibility of both the ligand and the protein and providing a more dynamic picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the structural and physicochemical properties of a series of compounds with their biological activities. longdom.org These models are instrumental in drug discovery and development for predicting the activity of new or untested compounds. fiveable.me For this compound and its derivatives, QSAR studies can provide valuable insights into the structural requirements for their biological effects, guiding the design of new analogues with enhanced activities.

Correlation of Molecular Descriptors with Biological Activities

The foundation of a QSAR model lies in the selection of appropriate molecular descriptors that can quantify the structural features of the molecules. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For a series of this compound derivatives, a hypothetical QSAR study might explore the correlation of descriptors such as Hammett's electronic parameter (σ), molar refractivity (MR), and the logarithm of the partition coefficient (logP) with a specific biological activity, for instance, antifungal activity.

A simplified, hypothetical QSAR equation could be represented as:

log(1/C) = k1σ + k2MR + k3(logP) + k4

Where C is the concentration of the compound required to produce a defined biological effect, and k1, k2, k3, and k4 are constants determined by regression analysis. A positive coefficient for a descriptor would indicate that an increase in its value enhances the biological activity, while a negative coefficient would suggest the opposite.

To illustrate this, consider a hypothetical dataset for a series of this compound derivatives where substituents are varied at the 5- and 6-positions of the benzene ring.

CompoundSubstituent (R)log(1/C)σMRlogP
1H4.501.032.1
25-Cl5.20.236.032.8
35-NO25.80.787.362.0
46-CH34.8-0.175.652.6
56-OH4.6-0.372.851.9

This is a hypothetical data table created for illustrative purposes.

From this hypothetical data, a QSAR model could be developed to quantify the contribution of each descriptor to the antifungal activity. For instance, a positive coefficient for σ would suggest that electron-withdrawing groups at the 5-position enhance activity.

Predictive Modeling for Derivative Design

A validated QSAR model serves as a powerful predictive tool for the rational design of new derivatives with potentially improved biological activities. nih.gov By understanding the key structural features that influence activity, chemists can prioritize the synthesis of compounds that are most likely to be potent. jocpr.com

Based on the hypothetical QSAR model from the previous section, if the model indicates that increased hydrophobicity (logP) and the presence of an electron-withdrawing group at the 5-position are beneficial for activity, new derivatives can be designed accordingly. For example, one might predict the activity of a derivative with a 5-Trifluoromethyl (-CF3) group, which is strongly electron-withdrawing and hydrophobic.

The predictive power of QSAR models is typically assessed through internal and external validation techniques. mdpi.com Internal validation often involves cross-validation, where a portion of the data is left out during model development and then predicted by the generated model. mdpi.com External validation uses a set of compounds (the test set) that were not used in the model's construction to assess its predictive accuracy on new data. A robust and predictive QSAR model can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested. researchgate.net

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools for investigating reaction mechanisms at the molecular level. imist.ma For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be employed to understand the detailed steps of the reaction, identify key intermediates and transition states, and calculate the associated energy changes.

Transition State Localization and Activation Energy Calculations

The transition state is a critical point on the reaction pathway that represents the highest energy barrier that must be overcome for the reaction to proceed. nih.gov Locating the transition state structure and calculating its energy are fundamental to understanding the kinetics of a reaction. Computational methods, such as Density Functional Theory (DFT), are commonly used to model these high-energy species.

For the esterification of 2,4-dimethoxybenzoic acid with methanol (B129727) to form this compound, a computational study could model the reaction pathway, including the initial formation of a tetrahedral intermediate and the subsequent elimination of a water molecule. The transition state for each step can be located, and its geometry and vibrational frequencies can be calculated. The presence of a single imaginary frequency in the vibrational analysis confirms that the located structure is indeed a true transition state.

The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be identified.

A hypothetical energy profile for a step in a reaction involving this compound might show the following:

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State 1+25
Intermediate-5
Transition State 2+15
Products-20

This is a hypothetical data table created for illustrative purposes.

Reaction Pathway Analysis and Energy Profiles

A complete reaction pathway analysis involves mapping the energy changes as the reactants are converted into products. mdpi.com This is often visualized as a potential energy surface or a reaction coordinate diagram, which plots the energy of the system against the progress of the reaction. These profiles provide a comprehensive view of the reaction mechanism, including the energies of all intermediates and transition states. mdpi.com

Biological Activities and Mechanistic Investigations of Methyl 2,4 Dimethoxybenzoate and Its Derivatives

Antimicrobial Properties and Mechanisms of Action

The antimicrobial effects of methyl 2,4-dimethoxybenzoate derivatives have been evaluated against a range of pathogenic microorganisms, including bacteria and fungi. These studies aim to quantify the potency of these compounds and understand the underlying cellular mechanisms responsible for their inhibitory effects.

Derivatives of this compound have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. The structural differences between these bacterial types, particularly the composition of their cell walls, often lead to differing levels of susceptibility. nih.gov Gram-negative bacteria possess an outer membrane that can act as a barrier, making them notoriously more resistant to certain antimicrobial agents. nih.gov

One closely related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), has shown broad-spectrum antibacterial activity. nih.gov It effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. nih.gov Another derivative, methyl 3-hydroxy-4,5-dimethoxybenzoate, also exhibited inhibitory activity against the Gram-positive Staphylococcus aureus and the Gram-negative E. coli, with minimum inhibitory concentrations (MIC) of 5 mg/ml and 10 mg/ml, respectively. targetmol.com

The antibacterial potency is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of a compound required to inhibit growth and to kill the bacteria, respectively.

Table 1: Antibacterial Activity of this compound Derivatives

Compound Bacterial Strain Type MIC MBC Reference
2-Hydroxy-4-methoxybenzaldehyde Staphylococcus aureus Gram-Positive 100 µg/mL 125 µg/mL nih.gov
2-Hydroxy-4-methoxybenzaldehyde Bacillus subtilis Gram-Positive 80 µg/mL 125 µg/mL nih.gov
2-Hydroxy-4-methoxybenzaldehyde Escherichia coli Gram-Negative 150 µg/mL 200 µg/mL nih.gov
2-Hydroxy-4-methoxybenzaldehyde Pseudomonas aeruginosa Gram-Negative 150 µg/mL 250 µg/mL nih.gov
2-Hydroxy-4-methoxybenzaldehyde Proteus vulgaris Gram-Negative 125 µg/mL 200 µg/mL nih.gov
Methyl 3-hydroxy-4,5-dimethoxybenzoate Staphylococcus aureus Gram-Positive 5 mg/mL Not Reported targetmol.com

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Several derivatives have also been investigated for their ability to inhibit the growth of pathogenic fungi. Methyl 2,3-dihydroxybenzoate, for instance, displayed significant antifungal activity against various plant pathogens. nih.gov At a concentration of 50 µg/mL, it almost completely inhibited the growth of Botrytis cinerea and Rhizoctonia solani. nih.gov The MIC values for these two fungi were determined to be 32 µg/mL. nih.gov

Similarly, 2-hydroxy-4-methoxybenzaldehyde was tested against the fungi Aspergillus niger and Candida albicans, showing notable inhibitory effects. nih.gov The compound methyl 3-hydroxy-4,5-dimethoxybenzoate also showed activity against Rhizopus with a MIC of 5 mg/ml. targetmol.com

Table 2: Antifungal Activity of this compound Derivatives

Compound Fungal Strain MIC MFC Reference
2-Hydroxy-4-methoxybenzaldehyde Aspergillus niger 125 µg/mL 200 µg/mL nih.gov
2-Hydroxy-4-methoxybenzaldehyde Candida albicans 100 µg/mL 150 µg/mL nih.gov
Methyl 2,3-dihydroxybenzoate Botrytis cinerea 32 µg/mL Not Reported nih.gov
Methyl 2,3-dihydroxybenzoate Rhizoctonia solani 32 µg/mL Not Reported nih.gov
Methyl 2,3-dihydroxybenzoate Fusarium oxysporum 64 µg/mL Not Reported nih.gov

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

The precise mechanisms through which this compound and its derivatives exert their antimicrobial effects are a subject of ongoing investigation. However, a common mechanism of action for many antimicrobial phenolic compounds is the disruption of the microbial cell membrane. nih.gov The bacterial membrane is a critical target for antimicrobial agents. nih.gov Damage to this structure can lead to the leakage of essential intracellular components, disruption of the proton motive force, and ultimately, cell death. nih.govresearchgate.net

For example, some antimicrobial peptides function by binding to lipid components in the bacterial cytoplasmic membrane, which can permeabilize the membrane and inhibit cell wall synthesis. nih.govnih.gov The lipophilic nature of certain benzoate (B1203000) derivatives may facilitate their interaction with and insertion into the lipid bilayer of microbial cell membranes, compromising their integrity. Further research is needed to specifically elucidate whether membrane disruption is the primary mechanism for this compound and its analogues.

Antioxidant Activity

In addition to their antimicrobial properties, this compound and its derivatives have been noted for their antioxidant potential. guidechem.com Antioxidants are compounds that can inhibit or neutralize harmful free radicals, thereby protecting cells from oxidative damage. nih.gov

The antioxidant capacity of these compounds is often evaluated using in vitro chemical assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a widely used method to determine the ability of a compound to act as a free radical scavenger. mdpi.comnih.gov In this assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com

The derivative 2-hydroxy-4-methoxybenzaldehyde demonstrated moderate antioxidant activity in the DPPH free radical scavenging assay. nih.gov This suggests its potential to mitigate oxidative stress.

Another important assay measures the scavenging of superoxide (B77818) anion radicals (O₂⁻•). thaiscience.info Superoxide is a biologically significant reactive oxygen species produced during cellular respiration. mdpi.com The ability of a compound to scavenge this radical is a key indicator of its antioxidant potential. nih.govthaiscience.info While specific data for this compound is limited, related phenolic compounds are known to be effective scavengers of superoxide anions. thaiscience.info

The antioxidant activity of phenolic compounds like this compound derivatives is closely linked to their chemical structure. The presence of methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups on the benzene (B151609) ring is crucial. These groups can donate hydrogen atoms or electrons to free radicals, stabilizing them and terminating the oxidative chain reaction. mdpi.com

Anti-inflammatory Activities

Direct research on the anti-inflammatory properties of this compound is currently unavailable in published scientific literature. While related natural and synthetic molecules are often investigated for such properties, the specific anti-inflammatory profile of this compound remains to be determined.

Modulation of Inflammatory Pathways

Given the absence of primary data on its anti-inflammatory activity, no studies have been conducted to investigate the effects of this compound on key inflammatory pathways, such as the NF-κB or MAPK signaling cascades. Research on other methoxy-substituted phenolic compounds has shown modulation of these pathways, but such findings cannot be extrapolated to this compound without direct experimental evidence. nih.govresearchgate.netnih.gov

Enzymatic Inhibition and Metabolic Pathway Modulation

The potential for this compound to act as an enzyme inhibitor has been explored primarily in the context of tyrosinase, an enzyme central to melanin (B1238610) production.

Tyrosinase Inhibition

There are no direct studies confirming that this compound is an inhibitor of the enzyme tyrosinase. However, the broader class of benzoic acid derivatives has been a subject of interest for tyrosinase inhibition. tandfonline.comnih.gov Structure-activity relationship (SAR) studies on various inhibitors have frequently highlighted the importance of a 2,4-dihydroxy substitution pattern on the phenyl ring for potent inhibitory activity. mdpi.com

Compounds featuring this 2,4-dihydroxy (resorcinol) moiety often exhibit strong, competitive inhibition of tyrosinase by effectively binding to the enzyme's active site. mdpi.com The methylation of these crucial hydroxyl groups, as seen in this compound, typically reduces or abolishes this inhibitory activity. While the 2,4-dimethoxy scaffold is of scientific interest due to its relation to potent inhibitors, it is not expected to be a strong inhibitor itself. For instance, a potent diarylpropane tyrosinase inhibitor, UP302, contains a 2,4-dimethoxy-3-methylphenyl group, but its high activity is also attributed to a separate 2,4-dihydroxyphenyl moiety within the same molecule. nih.gov

Compound/Structural FeatureReported Tyrosinase Inhibition ActivityReference Standard
Compounds with a 2,4-dihydroxyphenyl moietyOften potent inhibitorsKojic Acid
1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (UP302)IC50 = 12 µM (murine tyrosinase)Kojic Acid (IC50 = 273 µM) nih.gov
This compoundData not availableN/A

α-Glucosidase Inhibitory Activity

While direct studies on the α-glucosidase inhibitory activity of this compound are not extensively documented in the available literature, the therapeutic potential of structurally related benzoic acid derivatives has been a subject of investigation. α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. frontiersin.org Inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia, a critical aspect of diabetes management. frontiersin.org

Research into various natural and synthetic compounds has revealed that the benzoate scaffold is a promising pharmacophore for α-glucosidase inhibition. For instance, studies on mango seed kernel have identified compounds that exhibit significant α-glucosidase inhibitory effects. nih.gov Similarly, investigations into other plant-derived extracts have shown that phenolic compounds, including benzoic acid derivatives, can possess potent inhibitory activity against this enzyme. nih.gov The presence of hydroxyl and methoxy functional groups on the aromatic ring often plays a crucial role in the inhibitory potency.

The following table presents data on the α-glucosidase inhibitory activity of some benzoic acid derivatives and other related compounds, illustrating the potential for this class of molecules. The inhibitory concentrations (IC₅₀) highlight the variability and potential for potent activity within this chemical family.

CompoundSource/Typeα-Glucosidase IC₅₀ (µM)Reference
Acarbose (Standard)Drug58.8 nih.gov
2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] semanticscholar.orgnih.govthiazin-2-yl)-N-(4-chlorophenyl)acetamideSynthetic Derivative18.25 nih.gov
2-(4-bromo-3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] semanticscholar.orgnih.govthiazin-2-yl)-N-(4-chlorophenyl)acetamideSynthetic Derivative20.76 nih.gov
Ellagic acidPhenolic Compound87.3 nih.gov
3-O-methylellagic acidPhenolic Compound65.1 nih.gov

Given that this compound possesses both the benzoate core and methoxy substitutions, it is plausible that it could exhibit α-glucosidase inhibitory activity. However, without direct experimental evidence, this remains a hypothesis based on structure-activity relationships observed in analogous compounds.

Impact on Biosynthetic Pathways (e.g., MEP pathway)

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a crucial biosynthetic route for the production of isoprenoids in most bacteria, some eukaryotic parasites, and the plastids of plant cells. nih.gov Isoprenoids are a vast and diverse class of natural products with essential functions, including roles in cell membrane structure, electron transport, and as precursors to hormones and vitamins. nih.gov The MEP pathway is distinct from the mevalonate (B85504) (MVA) pathway found in animals, fungi, and archaea, making it an attractive target for the development of novel antimicrobial agents. nih.gov

While direct evidence of this compound impacting the MEP pathway is scarce, studies on other phenolic compounds suggest a potential for interaction. For instance, research has shown that p-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid can inhibit the synthesis of isoprenoid-containing compounds. semanticscholar.org This indicates that benzoic acid derivatives have the potential to interfere with isoprenoid biosynthesis.

The MEP pathway involves a series of enzymatic steps, starting from the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase (DXS). nih.gov Subsequent enzymes in the pathway, such as DXP reductoisomerase (DXR/IspC), are also critical for the production of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Inhibition of any of these enzymatic steps could disrupt the production of essential isoprenoids, leading to impaired bacterial growth or survival. researchgate.net

Given that aromatic compounds can act as enzyme inhibitors, it is conceivable that this compound or its metabolites could interact with enzymes of the MEP pathway. However, further research is required to determine if such interactions occur and to elucidate the specific mechanisms involved.

Enzymatic Cleavage of Methyl-Oxygen Linkages

The metabolic fate of methoxylated aromatic compounds in biological systems often involves the enzymatic cleavage of methyl-oxygen linkages, a process known as O-demethylation. This is a critical step in the catabolism of many natural and xenobiotic compounds, rendering them more water-soluble and susceptible to further degradation. Microorganisms, particularly bacteria from the genus Rhodococcus, are well-known for their diverse metabolic capabilities, including the degradation of aromatic compounds. acs.org

Studies have shown that various Rhodococcus species can utilize methoxylated aromatic acids as a sole carbon and energy source. acs.org The initial step in the degradation of compounds like vanillate (B8668496) and 3-methoxybenzoate is the O-demethylation to form dihydroxylated intermediates. acs.org This reaction is often catalyzed by Rieske-type two-component monooxygenases. acs.org

The enzymatic systems responsible for O-demethylation are diverse and can include:

Enzyme SystemMechanismOrganism ExampleReference
Rieske-type MonooxygenasesTwo-component system involving a reductase and an oxygenase.Rhodococcus jostii RHA1 acs.org
Cytochrome P450 MonooxygenasesHeme-containing enzymes that catalyze monooxygenase reactions.Rhodococcus jostii RHA1 nih.gov
Tetrahydrofolate-dependent O-demethylasesNon-oxidative mechanism where a methyl group is transferred to tetrahydrofolate.Sphingobium sp. SYK-6 acs.org

In the context of this compound, it is highly probable that microorganisms possessing these enzymatic systems could cleave one or both of the methyl-oxygen linkages. The O-demethylation would result in the formation of methyl 2-hydroxy-4-methoxybenzoate or methyl 2,4-dihydroxybenzoate, followed by further degradation of the aromatic ring. The specificity of the O-demethylation, i.e., which methoxy group is preferentially cleaved, would depend on the specific enzymes of the microorganism. For example, Rhodococcus chlorophenolicus has been shown to selectively methylate the hydroxyl group flanked by two chlorine substituents in chlorinated para-hydroquinones, indicating a high degree of regioselectivity in these enzymatic reactions. researchgate.net

Pharmacological Mechanisms of Action (General)

The pharmacological mechanisms of action for this compound are not well-defined in the scientific literature. However, by examining the activities of structurally analogous compounds, it is possible to infer potential biological activities and molecular interactions. The presence of a substituted benzene ring and an ester functional group provides a scaffold that can interact with various biological targets.

Interaction with Specific Biological Pathways and Molecular Targets

Structurally similar compounds to this compound have been shown to modulate specific biological pathways. For example, 2-hydroxy-3-methoxybenzoic acid, a derivative of vanillic acid, has demonstrated the ability to suppress mast cell-mediated allergic inflammatory responses. nih.gov This effect is achieved by blocking the signaling pathways downstream of the high-affinity IgE receptor (FcεRI) on the surface of mast cells. nih.gov Specifically, this compound was found to inhibit the phosphorylation of key signaling proteins such as Lyn, Syk, and Akt, and to prevent the nuclear translocation of nuclear factor-κB (NF-κB). nih.gov

Given the structural resemblance, it is plausible that this compound could also interact with components of cellular signaling cascades. Aromatic compounds can interact with proteins through various non-covalent interactions, including hydrophobic interactions and hydrogen bonding, potentially leading to the modulation of enzyme activity or protein-protein interactions.

Modulation of Receptor Activity (e.g., adenosinergic, alpha-2 adrenergic, cholinergic)

While there is no direct evidence of this compound modulating adenosinergic, alpha-2 adrenergic, or cholinergic receptors, the general structural features of the molecule suggest the potential for interaction with various receptor types. Small aromatic molecules are known to bind to specific pockets within receptors, often involving interactions with aromatic amino acid residues.

For instance, studies on the cannabinoid CB1 receptor have identified an aromatic microdomain within the transmembrane helices that constitutes a binding region for both agonists and inverse agonists. This highlights the importance of aromatic stacking interactions in ligand-receptor binding. The benzene ring of this compound could potentially participate in similar interactions within the binding sites of various G protein-coupled receptors (GPCRs) or other receptor families.

Furthermore, the nature and position of substituents on the aromatic ring can significantly influence receptor affinity and selectivity. However, without specific binding assays for this compound, any discussion of its receptor activity remains speculative.

Influence on Cellular Processes and Signaling Pathways (e.g., PKC)

Protein kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The activity of PKC isozymes is tightly controlled, and their dysregulation is implicated in various diseases.

Interestingly, a compound containing a trimethoxybenzoate moiety, 8-(N,N-Diethylamino)-octyl-3,4,5-trimethoxybenzoate (TMB-8), has been shown to directly inhibit protein kinase C. This inhibition was found to be competitive with respect to phospholipid, a necessary cofactor for PKC activation. This finding suggests that the dimethoxybenzoate structure within this compound might also have the potential to interact with and modulate the activity of PKC or other kinases.

The modulation of PKC activity can have profound effects on downstream signaling pathways. PKC is involved in the activation of mitogen-activated protein kinase (MAPK) cascades and other signaling networks that control gene expression and cellular function. Therefore, if this compound were to influence PKC, it could have wide-ranging effects on cellular physiology. However, direct experimental evidence is needed to confirm such an interaction and to determine its functional consequences.

Applications and Potential in Advanced Materials and Biochemical Research

Building Block in Complex Organic Synthesis

The structural framework of Methyl 2,4-dimethoxybenzoate, featuring an activated aromatic ring and a reactive ester functional group, makes it a useful intermediate in multi-step organic synthesis. calpaclab.com It serves as a foundational component for constructing intricate molecular architectures.

Synthesis of Pharmaceutical Intermediates and Drug Candidates

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drug candidates. calpaclab.com Its structure can be modified through various reactions to produce more complex compounds that form the core of biologically active molecules. One notable application is its use in the synthesis of 1,5-diaryl-1,3,5-pentanetriones. These compounds are of interest in medicinal chemistry for their potential as scaffolds in drug discovery. The synthesis involves a base-catalyzed condensation reaction where this compound reacts with acetone (B3395972) to form the pentanetrione structure.

PrecursorReagentProduct ClassPotential Application
This compoundAcetone1,5-Diaryl-1,3,5-pentanetrionesPharmaceutical Scaffolds

Precursor for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. Many pharmaceuticals are based on heterocyclic structures. Dimethoxybenzoate esters are recognized as important intermediates for the synthesis of biologically active heterocyclic compounds. The related isomer, Methyl 2,6-dimethoxybenzoate, has been specifically identified as a key starting material for such syntheses. chemicalbook.com While direct synthesis examples starting from this compound are not extensively detailed in prominent literature, its structural motifs are common in precursors for heterocycles like quinazolinones, which are investigated for various therapeutic activities. The presence of methoxy (B1213986) groups can direct cyclization reactions and influence the electronic properties of the resulting heterocyclic system.

Role in Natural Product Chemistry and Biosynthesis

Benzoic acid and its derivatives are a class of compounds widely distributed in the plant kingdom. They are key components of various metabolic pathways and contribute to the chemical profile of many natural products.

Identification in Plant Extracts

While this compound itself is not widely reported as a direct isolate from plants, numerous structurally related compounds are well-documented natural products. For instance, methoxybenzaldehydes, which are biosynthetic precursors to benzoate (B1203000) esters, are found in plants like anise (Pimpinella anisum). Furthermore, a derivative, methyl-2,4-dihydroxy-6-methylbenzoate, has been identified as a secondary metabolite in the lichen Parmotrema tinctorum. This compound, along with its parent molecule 5-methyl-1,3-benzenediol, was found to exhibit potent biological effects, highlighting the significance of this chemical scaffold in natural product chemistry.

Derivatives as Biomarkers

The use of this compound or its direct derivatives as clinical or environmental biomarkers is not a well-documented area of research. While various metabolites and chemical compounds are used to indicate disease states or environmental exposure, there is currently limited scientific literature linking this compound to such applications.

Contribution to Materials Science Research**

In materials science, molecules with rigid aromatic cores and defined substitution patterns are often explored for creating novel materials with specific electronic, optical, or structural properties. The contribution of this compound in this field is primarily potential rather than established. Research on analogous compounds, such as 1,4-di-tert-butyl-2,5-dimethoxybenzene, has been conducted to study crystal engineering and how molecular packing influences material properties.

Given its structure, this compound could potentially serve as a monomer or a precursor for specialty polymers or liquid crystals. The rigid benzene (B151609) ring provides a stable core, while the ester group offers a site for polymerization reactions. The methoxy groups influence solubility and intermolecular interactions, which are critical factors in the design of advanced materials. However, specific applications in this area are still a subject for future research.

Development of Liquid Crystalline Materials

The field of liquid crystals is dominated by molecules, known as mesogens, that possess a high degree of structural anisotropy, typically characterized by a rigid, elongated core (calamitic) or a flat, disc-like structure (discotic). This structural feature is paramount for the formation of the mesophases that exist between the crystalline solid and isotropic liquid states. Common calamitic mesogens often consist of two or more aromatic rings linked together, which provides the necessary rigidity and rod-like shape.

Currently, there is a notable lack of specific research in scientific literature detailing the use of this compound as a primary component in liquid crystalline formulations. An analysis of its molecular structure offers insight into this observation. While it contains a rigid benzene ring, it is a relatively small molecule with a low aspect ratio. The presence of two methoxy groups and a methyl ester group adds some polarity and complexity, but it lacks the extended, linear structure typical of conventional calamitic liquid crystals.

Electronic and Optical Material Characteristics

The electronic and optical properties of organic molecules are intrinsically linked to their chemical structure, particularly the nature of their electron systems. Aromatic compounds, such as this compound, possess delocalized π-electrons within the benzene ring, which forms the basis for their potential in electronic and optical applications.

Detailed experimental studies focused solely on the electronic and optical characteristics of this compound are not extensively available in peer-reviewed literature. However, some fundamental properties can be inferred from its structure and available physical data. The presence of the benzene ring, coupled with the electron-donating methoxy groups and the electron-withdrawing methyl ester group, creates a conjugated system with a specific electronic distribution. This could potentially lead to interesting, albeit likely modest, nonlinear optical properties or serve as a building block for larger, more electronically active systems.

One of the key documented optical properties is its refractive index. The refractive index is a fundamental measure of how light propagates through a material. A summary of selected physical properties is provided in the table below.

PropertyValue
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Boiling Point294-296 °C
Density1.194 g/mL at 25 °C
Refractive Index (n20/D)1.548 sigmaaldrich.comsigmaaldrich.com

The aromatic nature of this compound suggests it would exhibit absorption in the ultraviolet region of the electromagnetic spectrum, a common characteristic of compounds containing benzene rings. The specific wavelengths of maximum absorption and its fluorescence or phosphorescence properties have not been widely reported. Its potential use in electronic materials would likely be as a component of larger polymers or molecular complexes, where its electronic characteristics could be fine-tuned by chemical modification. For instance, it could be a precursor for the synthesis of organic semiconductors or dye molecules, though such applications remain largely unexplored.

Q & A

Q. What are the optimized synthetic routes for Methyl 2,4-dimethoxybenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2,4-dimethoxybenzoic acid with methanol under acidic catalysis. A common method involves refluxing the acid with methanol and concentrated sulfuric acid for 4 hours, followed by recrystallization from ethanol . However, alternative protocols using column chromatography (e.g., n-hexane/EtOAc gradients) post-reaction can improve purity (up to 95%) by removing unreacted starting materials or byproducts . Yield optimization requires careful control of stoichiometry, catalyst concentration, and reaction time. For example, excess methanol drives esterification equilibrium, while prolonged reflux may degrade heat-sensitive intermediates.

Q. Which analytical techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming structure. For instance, 1H^1H NMR peaks at δ 3.84–3.92 ppm (methoxy groups) and δ 6.49–6.67 ppm (aromatic protons) are diagnostic .
  • Chromatography : HPLC or GC with high-purity standards (>97% by HLC) ensures compound identity and purity .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 196 for molecular weight confirmation) and fragmentation patterns validate structural integrity .

Q. How does the electronic effect of methoxy substituents influence the reactivity of this compound in electrophilic substitution?

The electron-donating methoxy groups at the 2- and 4-positions activate the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the 5-position (para to the 4-methoxy group). This reactivity is exploited in derivatization reactions, such as C–H functionalization using transition metal catalysts (e.g., Ru or Fe) to introduce alkenes or other groups . Computational studies (e.g., DFT) can further predict regioselectivity and transition states.

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

The compound is stable at 0–6°C in airtight containers protected from light . Degradation (e.g., hydrolysis or oxidation) can be tracked via periodic HPLC analysis. Hydrolysis under acidic or basic conditions regenerates 2,4-dimethoxybenzoic acid, detectable by a shift in retention time or new NMR peaks (e.g., carboxylic acid proton at δ 12–13 ppm).

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Variations in melting points (e.g., 42–43°C vs. 59–62°C in related analogs) may arise from impurities or polymorphic forms . Reproducibility requires strict adherence to recrystallization solvents (e.g., ethanol vs. hexane) and drying conditions. Conflicting NMR data should be cross-verified with deuterated solvents and internal standards (e.g., TMS).

Advanced Research Questions

Q. What role does this compound play in transition metal-catalyzed C–H activation, and how can reaction efficiency be enhanced?

In Ru-catalyzed C–H functionalization, the ester group acts as a directing group, enabling site-selective alkenylation or arylation. For example, coupling with ethyl acrylate under mild conditions (50°C) yields styrene derivatives with >50% efficiency . Catalytic efficiency improves with electron-deficient ligands (e.g., pyridine derivatives) and optimized metal/ligand ratios. Mechanistic studies (e.g., kinetic isotope effects) can elucidate rate-determining steps.

Q. How is this compound utilized as a probe in antioxidant capacity assays, and what are its limitations?

In the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay, 2,4-dimethoxybenzoate competes with antioxidants for hydroxyl radicals generated via Fenton reactions. Its decay (monitored spectrophotometrically at 510 nm) correlates with antioxidant activity . Limitations include interference from chelating agents (e.g., EDTA) and pH sensitivity. Alternative probes (e.g., 3,5-dimethoxybenzoate) may improve specificity for certain radical species.

Q. What strategies are employed to modify this compound for enhanced bioactivity, such as antimicrobial or enzyme inhibition?

Structure-activity relationship (SAR) studies focus on substituent effects:

  • Methoxy Positioning : 2,4-substitution enhances lipid solubility and membrane penetration compared to 3,5-isomers .
  • Ester Hydrolysis : In vivo conversion to 2,4-dimethoxybenzoic acid may modulate activity (e.g., carbonic anhydrase inhibition) .
  • Hybrid Molecules : Conjugation with bioactive moieties (e.g., biphenyl groups) via ester linkages can target specific enzymes or receptors .

Q. How can computational modeling predict the crystallographic behavior of this compound derivatives in material science applications?

Molecular dynamics (MD) simulations and density functional theory (DFT) predict packing motifs and phase transitions in liquid crystalline materials. For example, derivatives like 4'-nitro-[1,1'-biphenyl]-4-yl 2,4-dimethoxybenzoate exhibit nematic phases influenced by ester flexibility and dipole alignment . Experimental validation via X-ray diffraction and differential scanning calorimetry (DSC) is critical.

Q. What are the best practices for reconciling conflicting data in catalytic or biological studies involving this compound?

  • Control Experiments : Include blank reactions (no catalyst) and internal standards to isolate compound-specific effects.
  • Multi-Technique Validation : Cross-check biological activity (e.g., antioxidant IC50_{50}) with orthogonal assays (e.g., DPPH radical scavenging vs. CUPRAC) .
  • Meta-Analysis : Review historical data (e.g., CAS Common Chemistry entries) to identify trends or outliers in reported properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.